An In-Depth Technical Guide to the Chemical and Physical Properties of Ethyl 2,2-Difluoro-3-hydroxybutanoate
An In-Depth Technical Guide to the Chemical and Physical Properties of Ethyl 2,2-Difluoro-3-hydroxybutanoate
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and potential applications of ethyl 2,2-difluoro-3-hydroxybutanoate. This molecule is of significant interest due to its unique structural motifs: a geminal difluoro group adjacent to an ester and a secondary alcohol. This combination offers a valuable scaffold for introducing fluorine into bioactive molecules, a strategy widely employed to modulate metabolic stability, lipophilicity, and binding affinity.
Section 1: Core Physicochemical Properties
Ethyl 2,2-difluoro-3-hydroxybutanoate (CAS Number: 321942-91-0) is a chiral fluorinated ester.[1][2] The strategic placement of the two fluorine atoms on the alpha-carbon profoundly influences the molecule's electronic properties and reactivity. While extensive experimental data on its physical properties is not widely published, we can summarize its core identifiers and predicted properties.
Data Presentation: Chemical and Physical Properties of Ethyl 2,2-difluoro-3-hydroxybutanoate
| Property | Value | Source |
| IUPAC Name | ethyl 2,2-difluoro-3-hydroxybutanoate | - |
| CAS Number | 321942-91-0 | [1][2][3] |
| Molecular Formula | C₆H₁₀F₂O₃ | [4] |
| Molecular Weight | 168.14 g/mol | [4] |
| Canonical SMILES | CCOC(=O)C(C(C)O)(F)F | [4] |
| InChI Key | ONGVAFSENCMVGI-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 0.9 | [4] |
| Monoisotopic Mass | 168.0598 Da | [4] |
Section 2: Synthesis and Characterization
The synthesis of β-hydroxy esters is a cornerstone of organic chemistry. For a difluorinated compound like ethyl 2,2-difluoro-3-hydroxybutanoate, the Reformatsky reaction is an exceptionally well-suited and robust method. This reaction involves the insertion of a metal, typically zinc, into the carbon-halogen bond of an α-halo ester to form an organozinc nucleophile, which then adds to an aldehyde or ketone.
Expertise in Action: Why the Reformatsky Reaction?
The choice of the Reformatsky reaction is deliberate. Unlike traditional enolates formed with strong bases, the zinc enolate (a Reformatsky reagent) is relatively mild and tolerates the ester functionality, preventing self-condensation. The reaction's utility for creating C-C bonds with α-fluorinated esters is well-documented, making it a reliable and high-yielding choice for this specific target.
Experimental Protocol: Synthesis via Reformatsky Reaction
This protocol describes the synthesis of ethyl 2,2-difluoro-3-hydroxybutanoate from ethyl bromo-difluoroacetate and acetaldehyde.
Materials:
-
Ethyl bromo-difluoroacetate
-
Acetaldehyde
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine (for activation)
Step-by-Step Methodology:
-
Zinc Activation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add zinc dust (1.5 equivalents). Add a small crystal of iodine and gently warm the flask under a stream of nitrogen until the violet iodine vapor dissipates. This process activates the zinc surface. Allow the flask to cool to room temperature.
-
Reaction Setup: Add anhydrous THF to the flask to cover the zinc.
-
Reagent Preparation: In the dropping funnel, prepare a solution of ethyl bromo-difluoroacetate (1.0 equivalent) and acetaldehyde (1.1 equivalents) in anhydrous THF.
-
Initiation: Add a small portion (approx. 10%) of the solution from the dropping funnel to the zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by a gentle reflux or a change in color.
-
Addition: Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. The exothermicity of the reaction must be controlled to prevent side reactions.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure full consumption of the starting materials. Monitor progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C using an ice bath. Slowly quench the reaction by adding saturated aqueous NH₄Cl solution. This step hydrolyzes the zinc alkoxide intermediate and dissolves inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Workflow: Synthetic Pathway
Caption: Proposed workflow for the synthesis of ethyl 2,2-difluoro-3-hydroxybutanoate.
Anticipated Spectroscopic Characterization
For structural verification, the following spectroscopic signatures are expected:
-
¹⁹F NMR: A complex multiplet, or an AB quartet if the fluorines are diastereotopic, due to geminal F-F coupling and vicinal H-F coupling with the proton on C3.
-
¹H NMR: A doublet of quartets for the C3 proton, coupled to the methyl group and the two fluorine atoms. A doublet for the terminal methyl group. A quartet and a triplet for the ethyl ester protons. A broad singlet for the hydroxyl proton.
-
¹³C NMR: The C2 carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms.
-
FT-IR: A broad absorption band around 3400 cm⁻¹ (O-H stretch) and a strong absorption band around 1740-1760 cm⁻¹ (C=O stretch of the ester).
Section 3: Safety and Handling
Based on available data, ethyl 2,2-difluoro-3-hydroxybutanoate is classified as a potential skin and eye irritant and may cause specific target organ toxicity with a single exposure.[1] Therefore, standard laboratory safety protocols are mandatory.
-
Handling: Always handle this chemical in a well-ventilated chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[6] Avoid inhalation of vapors and direct contact with skin and eyes.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[7]
Section 4: Relevance and Application in Drug Development
The incorporation of fluorine into drug candidates is a powerful strategy in medicinal chemistry, and ethyl 2,2-difluoro-3-hydroxybutanoate represents a valuable building block for this purpose.
-
Metabolic Stability: The gem-difluoro group is often used as a non-hydrolyzable bioisostere of a ketone or as a means to block metabolic oxidation at an adjacent site. The strong C-F bonds are resistant to cleavage by metabolic enzymes, which can significantly enhance the pharmacokinetic profile of a drug.[8]
-
Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the neighboring hydroxyl proton. This modulation of pKa can be critical for optimizing a molecule's binding affinity to its biological target or for improving its solubility and permeability.
-
Conformational Control: The presence of the bulky and electronegative fluorine atoms can restrict the conformational freedom of a molecule, locking it into a bioactive conformation that enhances its potency.
-
Chiral Pool Synthesis: The hydroxyl group provides a handle for further synthetic transformations, while the chiral center at C3 allows for the development of stereospecific drugs, which is crucial as different enantiomers can have vastly different pharmacological and toxicological profiles.
By providing a scaffold that combines these beneficial features, ethyl 2,2-difluoro-3-hydroxybutanoate serves as a key starting material for the synthesis of complex and effective therapeutic agents.
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PubChemLite. (n.d.). Ethyl 2,2-difluoro-3-hydroxybutanoate (C6H10F2O3). Retrieved from [Link]
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NextSDS. (n.d.). ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate — Chemical Substance Information. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Gujarat Fluorochemicals Limited. (2017, December 19). SAFETY DATA SHEET - Ethyl difluoroacetate. Retrieved from [Link]
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NextSDS. (n.d.). ethyl 2,2-difluoro-3-hydroxypropanoate — Chemical Substance Information. Retrieved from [Link]
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MiMeDB. (n.d.). Showing metabocard for ethyl 3-hydroxybutanoate (MMDBc0033458). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl (R)-(-)3-hydroxybutanoate. Retrieved from [Link]
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